

centanafadine vs viloxazine ER adverse event risk differences

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Compound Focus: Centanafadine

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Adverse Event & Efficacy Comparison

Adverse Event	Risk Difference with Centanafadine vs. Viloxazine ER (Percentage Points)	Statistical Significance (p < 0.05)
Fatigue	-11.07 [1]	Yes
Insomnia	-10.67 [1]	Yes
Nausea	-7.57 [1]	Yes
Constipation	-4.63 [1]	Yes
Efficacy (AISRS/ADHD-RS Score Change)	No statistically significant difference [1]	No

The table shows that **centanafadine** is associated with a **significantly lower risk** for several common adverse events compared to viloxazine ER. The efficacy, measured by the reduction in ADHD symptom scores, was found to be comparable between the two treatments [1].

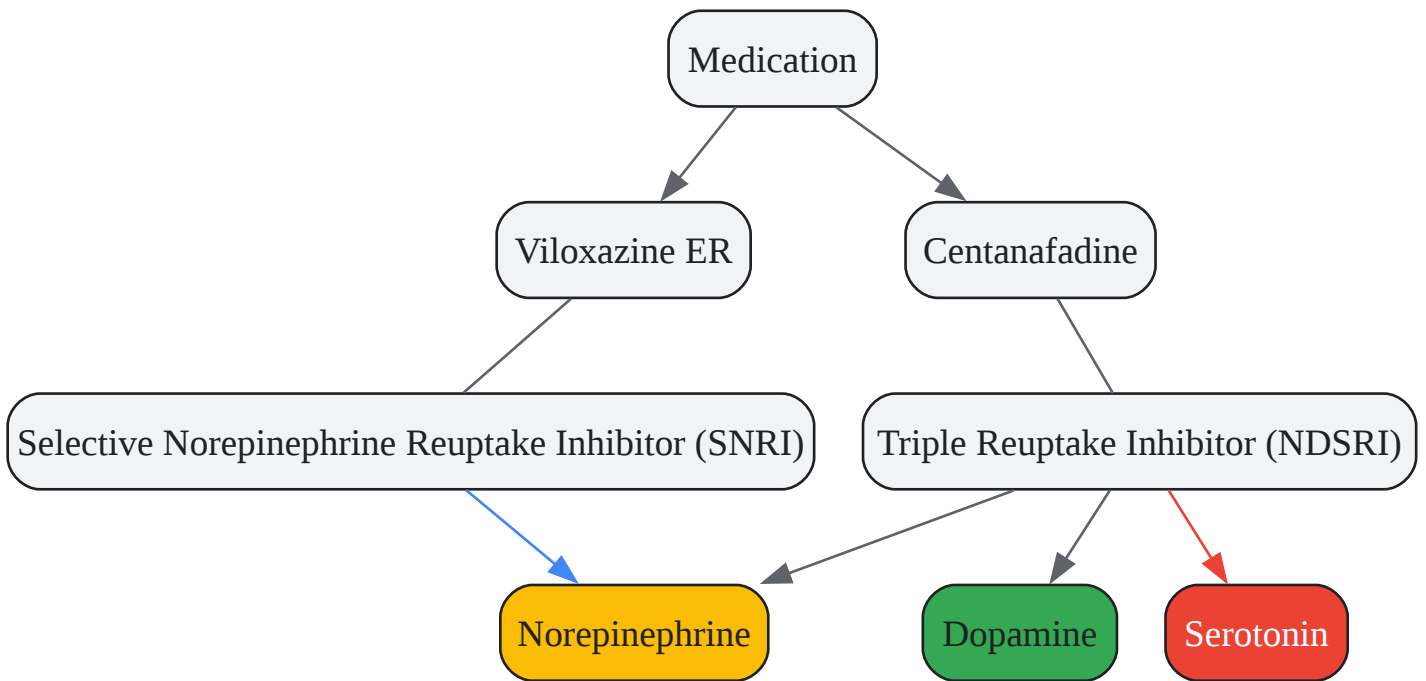
Experimental Methodology

The comparative data comes from a **Matching-Adjusted Indirect Comparison (MAIC)**, a validated statistical method used when head-to-head clinical trials are not available [1].

- **Data Sources:** The analysis used:
 - **Individual Patient Data (IPD)** from two Phase 3 trials of **centanafadine** (NCT03605680 and NCT03605836) [1].
 - **Published Aggregate Data** from a Phase 3 trial of viloxazine ER (NCT04016779) [1].
- **Method:** Patient-level data from the **centanafadine** trials were statistically weighted using propensity scores to match the baseline characteristics of patients in the viloxazine ER trial. This process balances the trial populations to allow for a fair comparison [1].
- **Outcomes Measured:**
 - **Safety:** Rates of treatment-emergent adverse events.
 - **Efficacy:** Mean change from baseline to week 6 on the Adult ADHD Investigator Symptom Rating Scale (AISRS), which assesses core ADHD symptoms [1].
- **Limitations:** As an indirect comparison, the findings are considered less reliable than evidence from a direct head-to-head randomized controlled trial. The safety assessment was also limited to the adverse events reported in both sets of trials [1].

Pharmacological Profiles

The different safety profiles can be partly understood by their distinct mechanisms of action, as shown in the diagram below.



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This diagram illustrates the core difference:

- **Centanafadine** is a **norepinephrine, dopamine, and serotonin triple reuptake inhibitor (NDSRI)** [2]. Its serotonergic activity is thought to influence a broader range of symptoms but may also contribute to its specific side effect profile.
- **Viloxazine ER** is classified as a **selective norepinephrine reuptake inhibitor (SNRI)**, primarily targeting the norepinephrine system [3].

Conclusion and Research Context

For researchers and clinicians, the key takeaways are:

- **Safety-Tolerability Trade-off:** **Centanafadine** offers a potential advantage for patients particularly concerned about side effects like fatigue, insomnia, and nausea [1].
- **Efficacy Equivalence:** Both drugs are effective non-stimulant options for managing core ADHD symptoms in adults, with no significant difference in efficacy found in the indirect comparison [1].
- **Long-Term and Real-World Data:** More long-term and direct comparative studies are needed to fully understand the clinical profile of these treatments. One 52-week open-label study suggested **centanafadine** was safe and effective for long-term use, with insomnia (8.0%) and nausea (7.7%) among the most common adverse events [4]. A separate long-term study of viloxazine ER reported insomnia (13.8%) and nausea (13.8%) as the most common adverse events [5].

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